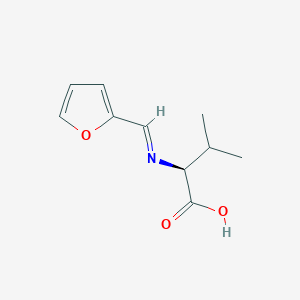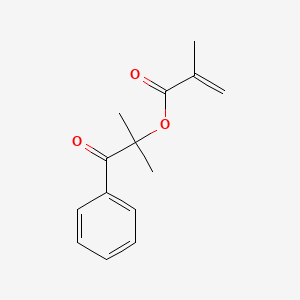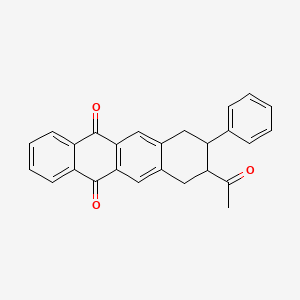![molecular formula C20H18NP B14276928 (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine CAS No. 153358-06-6](/img/structure/B14276928.png)
(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine,” commonly referred to as “Z-Phos,” belongs to the class of ligands known as phosphines. Its chemical structure features a phosphorus atom (P) bonded to two phenyl groups and a methyl group, with a nitrogen atom (N) adjacent to the phosphorus. The Z configuration indicates that the phenyl and methyl groups are on the same side of the double bond.
准备方法
a. Synthetic Routes: Several synthetic routes exist for Z-Phos, but a common method involves the reaction of benzylamine with diphenylphosphine chloride. The resulting intermediate undergoes a cyclization process to form Z-Phos. The reaction proceeds as follows:
Benzylamine+Diphenylphosphine Chloride→Z-Phos
b. Reaction Conditions: The reaction typically occurs under an inert atmosphere (argon or nitrogen) and at elevated temperatures (around 100°C). Solvents like toluene or dichloromethane facilitate the reaction.
c. Industrial Production:
化学反应分析
Z-Phos participates in diverse chemical reactions:
Ligand Exchange: It serves as a versatile ligand in transition metal catalysis, replacing other ligands in coordination complexes.
Cross-Coupling Reactions: Z-Phos is employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling C-C and C-N bond formation.
Hydrogenation: It acts as a ligand in asymmetric hydrogenation reactions.
Oxidation and Reduction: Z-Phos can undergo oxidation (e.g., Pd-catalyzed oxidation) and reduction (e.g., hydrosilylation).
Common reagents include palladium catalysts, base (e.g., NaOtBu), and reducing agents (e.g., NaBH₄).
Major products:
- In cross-coupling reactions, Z-Phos facilitates the coupling of aryl halides with various nucleophiles.
- Asymmetric hydrogenation yields chiral amines.
科学研究应用
Z-Phos finds applications in:
Catalysis: It enhances selectivity and efficiency in organic transformations.
Medicinal Chemistry: Researchers explore Z-Phos derivatives for drug development.
Materials Science: Z-Phos-modified surfaces improve material properties.
作用机制
Z-Phos acts as a ligand, coordinating with transition metals. It stabilizes reactive intermediates, influences reaction pathways, and enables stereoselectivity. Molecular targets vary based on the specific reaction.
相似化合物的比较
Z-Phos stands out due to its unique combination of steric and electronic properties. Similar compounds include triphenylphosphine (PPh₃) and other phosphines, but Z-Phos offers distinct advantages in certain reactions.
属性
CAS 编号 |
153358-06-6 |
|---|---|
分子式 |
C20H18NP |
分子量 |
303.3 g/mol |
IUPAC 名称 |
1-(2-diphenylphosphanylphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C20H18NP/c1-21-16-17-10-8-9-15-20(17)22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-16H,1H3 |
InChI 键 |
AXICNBPNKJXJLQ-UHFFFAOYSA-N |
规范 SMILES |
CN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)



![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)



![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)


